![molecular formula C22H24N4O3S B5522266 4-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5522266.png)
4-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
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Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, compounds with 1,2,4-triazole rings can be synthesized from reactions involving aryl ketones, leading to the formation of terphenyls in a single step (Ram & Goel, 1996). The synthesis of similar molecules, such as iminothiazolidin-4-one acetate derivatives, has been achieved through cyclocondensation reactions, demonstrating the versatility and reactivity of these molecular frameworks (Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-triazole and related rings can be elucidated using spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the structure of novel Schiff bases derived from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole was determined through X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds' properties (Zhou et al., 2007).
Chemical Reactions and Properties
Compounds with 1,2,4-triazole rings can participate in various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. For instance, the reaction of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole with formaldehyde and ammonium chloride produced a Mannich base with antimicrobial properties (Sah et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Research on similar molecules, such as 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers, provides insights into their physicochemical characteristics, which are crucial for understanding their behavior in different environments (Sameluk & Kaplaushenko, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, basicity, and potential for participating in specific reactions, are key to understanding how these compounds can be utilized in various applications. Studies on the synthesis and reactions of related compounds, such as 1,2,4-triazolo(4,3-d)-1,3,4,2-benzo-oxadiazaphosphopine derivatives, shed light on their chemical behavior and potential uses (Moustafa, 1999).
Scientific Research Applications
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives, including compounds with structures similar to the chemical mentioned, exhibit good to moderate activities against a range of microorganisms. This highlights the potential of such chemicals in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis of Novel Compounds
The versatility of 1,2,4-triazole derivatives in chemical synthesis is notable, with various compounds being synthesized for potential applications in material science and pharmaceuticals. For instance, the synthesis of novel Mannich bases derived from 1,2,4-triazoles indicates their utility in creating compounds with potential antimicrobial properties (Sah et al., 2014).
Catalytic and Reactivity Studies
Research into the reactivity of similar compounds, including studies on organophosphorus compounds and the synthesis of triazolophosphine derivatives, showcases the broad utility of these chemicals in catalysis and as reagents in synthetic chemistry (Moustafa, 1999).
Aldose Reductase Inhibition
Iminothiazolidin-4-one acetate derivatives, with structural similarities to the compound , have been synthesized and evaluated as inhibitors of aldose reductase. This enzyme plays a role in diabetic complications, indicating potential therapeutic applications of these compounds (Ali et al., 2012).
Electrochemical Studies
The electrochemical behavior of related compounds, such as 4-tert-butylcatechol, in methanol provides insights into their reactivity and potential applications in electrochemical sensors and devices (Nematollahi & Golabi, 2000).
properties
IUPAC Name |
[4-[(E)-[3-(4-tert-butylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14(27)29-18-11-6-15(12-19(18)28-5)13-23-26-20(24-25-21(26)30)16-7-9-17(10-8-16)22(2,3)4/h6-13H,1-5H3,(H,25,30)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYMKWZEODSPP-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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